Garciniaxanthone E

Description

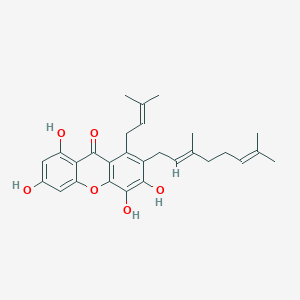

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTRQHPIQVNO-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Garciniaxanthone E: A Technical Guide to its Discovery, Isolation, and Characterization from Garcinia mangostana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Garciniaxanthone E, a xanthone discovered in Garcinia mangostana. It details the initial discovery, methods for its isolation and purification, and its characterization through various spectroscopic techniques. This document also summarizes its known biological activities and provides detailed experimental protocols for researchers interested in its further study.

Discovery and Biological Significance

This compound is a xanthone derivative first isolated from the pericarps of Garcinia mangostana, a tropical fruit renowned for its rich phytochemical profile. Xanthones, the major secondary metabolites in mangosteen, are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects.[1] this compound, along with other xanthones like garcinone E, α-mangostin, and γ-mangostin, contributes to the therapeutic potential of Garcinia species.[2][1][3]

Initial studies have demonstrated that this compound exhibits moderate cytotoxic activity against several human cancer cell lines, highlighting its potential as a lead compound in anticancer drug discovery.[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished using a combination of spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₇ | [2] |

| Appearance | Brown powder | [2] |

| UV (λmax, nm) | 213, 282, 310 | [2] |

| IR (νmax, cm⁻¹) | 3365 (hydroxyl), 1638 (carbonyl), 1605 (C=C) | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 157.9 | 13.71 (s, -OH) |

| 2 | 110.2 | - |

| 3 | 161.9 | - |

| 4 | 94.2 | 6.41 (s) |

| 4a | 155.8 | - |

| 4b | 143.7 | - |

| 5 | 97.7 | 6.81 (s) |

| 6 | 151.9 | 3.81 (s, -OCH₃) |

| 7 | 142.6 | 3.75 (s, -OCH₃) |

| 8 | 115.4 | - |

| 8a | 150.1 | - |

| 8b | 103.5 | - |

| 1' | 115.8 | 6.72 (d, 10.2) |

| 2' | 127.1 | 5.55 (d, 10.2) |

| 3' | 77.7 | - |

| 4', 5' | 28.5 | 1.46 (s) |

| 1'' | 22.3 | 3.42 (d, 7.2) |

| 2'' | 122.5 | 5.28 (t, 7.2) |

| 3'' | 131.4 | - |

| 4'', 5'' | 25.8, 17.9 | 1.83 (s), 1.78 (s) |

Data sourced from literature.[2]

Isolation and Purification Protocols

The isolation of this compound from Garcinia mangostana pericarp involves a multi-step process of extraction and chromatographic separation.

General Experimental Workflow

The following diagram illustrates the typical workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

-

Preparation : Dried pericarps of Garcinia mangostana (520 g) are used as the starting material.[2]

-

Extraction : The dried pericarps are extracted with methanol (3 L x 5) at room temperature until exhaustion. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract (24 g).[2]

-

The concentrated methanol extract is suspended in distilled water (150 mL).[2]

-

The aqueous suspension is successively partitioned with n-hexane (500 mL x 6) and ethyl acetate (EtOAc) (500 mL x 6).[2]

-

This yields n-hexane, EtOAc, and aqueous fractions of 2.7 g, 6.5 g, and 12.9 g, respectively.[2] The EtOAc fraction is typically carried forward for further separation as it is enriched with xanthones.

-

Silica Gel Column Chromatography : The EtOAc fraction (6.5 g) is subjected to silica gel column chromatography (300 g, 100 x 5 cm).[2] A gradient elution is performed using a mixture of n-hexane and EtOAc, starting from a ratio of 95:5 and gradually increasing the polarity to 100% EtOAc.[2] This results in the collection of several main sub-fractions.

-

Further Purification : The sub-fractions containing the target compound are further purified using additional chromatographic techniques. This may include:

Biological Activity and Potential Signaling Pathways

This compound has demonstrated cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | IC₅₀ (µM) | Reference |

| A549 (Lung Carcinoma) | 5.4 | [2] |

| HCT-116 (Colon Carcinoma) | 5.7 | [2] |

| MCF-7 (Breast Carcinoma) | 8.5 | [2] |

While the precise signaling pathways modulated by this compound are still under investigation, many xanthones from Garcinia species are known to induce apoptosis in cancer cells. The potential mechanism of action could involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Caption: Putative signaling pathway of this compound in cancer cells.

Conclusion

This compound represents a promising bioactive compound from Garcinia mangostana with demonstrated cytotoxic potential. The detailed protocols provided in this guide for its isolation and characterization can serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigations into its mechanism of action are warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

Garciniaxanthone E: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garciniaxanthone E, a prenylated xanthone isolated from the pericarp of Garcinia mangostana, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its cytotoxic and enzyme inhibitory effects. Detailed experimental protocols for key assays and a proposed signaling pathway for its anticancer activity are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a xanthone derivative characterized by a tricyclic xanthen-9-one core with multiple hydroxyl, methoxy, and isoprenoid substitutions.

IUPAC Name: 1,3-dihydroxy-6,7-dimethoxy-2-(3-hydroxy-3-methylbut-1-enyl)-8-(3-methylbut-2-enyl)-xanthone[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈O₇ | [1] |

| Molecular Weight | 440.48 g/mol | [1] |

| Appearance | Light-yellow powder | [1] |

| UV-Vis λmax (in MeOH) | 237, 269, 322, 386 nm | [1] |

| Infrared (IR) νmax (cm⁻¹) | 3439 (O-H), 2942 (C-H aliphatic), 1648 (chelated C=O), 1585 (C=C aromatic), 1458 (C-O) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Biological Activities and Quantitative Data

This compound has demonstrated noteworthy biological activities, particularly in the realms of cancer cytotoxicity and enzyme inhibition.

Cytotoxic Activity

This compound exhibits moderate cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) have been determined using the Sulforhodamine B (SRB) assay.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 8.5 | [1] |

| A549 | Lung Carcinoma | 5.4 | [1] |

| HCT-116 | Colorectal Carcinoma | 5.7 | [1] |

Enzyme Inhibitory Activity

This compound has been shown to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. This suggests its potential as a therapeutic agent for managing postprandial hyperglycemia.

Table 3: α-Amylase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Reference |

| α-Amylase | 17.8 | [1] |

Signaling Pathway of Anticancer Activity

While the precise signaling pathway of this compound is still under full investigation, studies on the closely related compound, Garcinone E, suggest that its anticancer effects are mediated through the induction of apoptosis. Garcinone E has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the caspase cascade.[2][3] This process ultimately results in programmed cell death in cancer cells. The proposed pathway involves the activation of caspase-12, an initiator caspase associated with ER stress-mediated apoptosis, which in turn activates downstream executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]

References

- 1. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Garciniaxanthone E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of Garciniaxanthone E, a prenylated xanthone found in Garcinia mangostana. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single study, this document synthesizes current knowledge on xanthone biosynthesis to present a putative and chemically logical pathway. This guide provides an overview of the core biosynthetic steps, details on the key enzyme families involved, and outlines relevant experimental protocols for pathway elucidation and characterization.

Introduction to this compound and Xanthone Biosynthesis

Xanthones are a class of plant secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This compound is a notable member of this family, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. Its biosynthesis follows the general route of xanthone production in plants, which originates from the shikimate and acetate pathways[2][3].

The core of xanthone biosynthesis involves the formation of a benzophenone intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic tricyclic xanthone ring system[1][3]. Subsequent tailoring reactions, including prenylation, hydroxylation, and methylation, generate the vast structural diversity observed in natural xanthones[1].

The Core Biosynthetic Pathway: From Primary Metabolism to the Xanthone Scaffold

The assembly of the xanthone core is a multi-step process involving enzymes from several major classes. The initial steps draw from primary metabolism to provide the necessary precursors.

Shikimate Pathway and Phenylpropanoid Metabolism

The biosynthesis of the B-ring of the xanthone scaffold begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine[1]. L-phenylalanine is then channeled into the phenylpropanoid pathway.

Benzophenone Synthase: The Gateway to Xanthones

A key enzyme in xanthone biosynthesis is Benzophenone Synthase (BPS), a type III polyketide synthase. BPS catalyzes the condensation of benzoyl-CoA, derived from L-phenylalanine, with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone[4]. This reaction represents a critical branch point from general phenylpropanoid metabolism towards xanthone formation.

Formation of the Xanthone Core

The 2,4,6-trihydroxybenzophenone intermediate undergoes further modification to form the central precursor for most xanthones, 2,3′,4,6-tetrahydroxybenzophenone[4]. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase, specifically a benzophenone 3′-hydroxylase (B3′H)[5].

The final step in forming the core xanthone structure is a regioselective intramolecular oxidative cyclization of 2,3′,4,6-tetrahydroxybenzophenone. This reaction, also catalyzed by specific cytochrome P450 enzymes, can lead to two main xanthone scaffolds: 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, depending on the position of the cyclization[3]. For the biosynthesis of many Garcinia xanthones, 1,3,7-trihydroxyxanthone is a key intermediate[1].

Putative Biosynthetic Pathway of this compound

The conversion of the 1,3,7-trihydroxyxanthone core to this compound involves a series of tailoring reactions. Based on the structure of this compound and known enzymatic reactions in xanthone biosynthesis, a putative pathway can be proposed. This pathway likely involves hydroxylation, prenylation, and methylation steps, although the exact sequence and the specific enzymes from G. mangostana have not been fully characterized.

A plausible sequence of events is outlined below and depicted in the pathway diagram.

Caption: Putative biosynthetic pathway of this compound.

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of this compound relies on the coordinated action of several enzyme families. While the specific enzymes from G. mangostana are largely uncharacterized, their functions can be inferred from homologous enzymes in other plant species.

| Enzyme Class | Abbreviation | Function in Pathway | Putative Substrate(s) | Putative Product(s) |

| Benzophenone Synthase | BPS | Catalyzes the formation of the benzophenone scaffold. | Benzoyl-CoA, Malonyl-CoA | 2,4,6-Trihydroxybenzophenone |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes hydroxylation and oxidative cyclization reactions. | 2,4,6-Trihydroxybenzophenone, 2,3′,4,6-Tetrahydroxybenzophenone, Xanthone intermediates | 2,3′,4,6-Tetrahydroxybenzophenone, 1,3,7-Trihydroxyxanthone, Hydroxylated xanthones |

| Aromatic Prenyltransferase | aPT | Adds one or more prenyl groups to the xanthone core. | 1,3,6,7-Tetrahydroxyxanthone | Prenylated xanthone intermediates |

| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group on the xanthone scaffold. | Garcinone E (or a precursor) | This compound |

Experimental Protocols for Pathway Elucidation

The characterization of a natural product biosynthetic pathway is a complex undertaking that requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common strategy to identify genes involved in a specific biosynthetic pathway is through transcriptomics and co-expression analysis[6][7].

Experimental Workflow:

Caption: Workflow for identifying candidate biosynthetic genes.

-

Tissue Collection and Metabolite Analysis: Collect tissues from G. mangostana at various developmental stages, particularly the fruit pericarp where xanthones are abundant. Perform metabolite extraction and quantify this compound and its putative precursors using LC-MS/MS[8][9][10].

-

RNA Extraction and Sequencing: Extract high-quality total RNA from the same tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads to generate a transcriptome. Annotate the transcripts to identify putative genes encoding enzymes such as P450s, prenyltransferases, and methyltransferases.

-

Gene Co-expression Analysis: Correlate the expression profiles of the annotated genes with the accumulation patterns of this compound and other xanthones. Genes that show a strong positive correlation are considered strong candidates for being involved in the pathway[6][11].

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, their functions need to be validated experimentally through heterologous expression and in vitro enzyme assays[12][13].

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate gene from G. mangostana cDNA. Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli, Saccharomyces cerevisiae, or Nicotiana benthamiana). Induce protein expression under optimized conditions.

-

Protein Purification: If using a microbial system, lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Prenyltransferase Assay: Incubate the purified prenyltransferase with a putative xanthone acceptor substrate (e.g., 1,3,6,7-tetrahydroxyxanthone) and a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP).

-

O-Methyltransferase Assay: Incubate the purified O-methyltransferase with a putative xanthone substrate (e.g., Garcinone E) and a methyl donor (S-adenosyl methionine - SAM).

-

Cytochrome P450 Assay: Assays for P450s are more complex and typically require a microsomal preparation from the expression host or co-expression of a P450 reductase. The reaction will include the putative substrate, NADPH, and the microsomal fraction.

-

-

Product Identification: Terminate the enzyme reactions and extract the products. Analyze the reaction products by LC-MS/MS and compare the retention time and mass spectrum with an authentic standard of the expected product to confirm the enzyme's function[8][9][10].

Quantitative Analysis of Metabolites

Accurate quantification of this compound and its precursors is essential for understanding the pathway flux and for correlating gene expression with metabolite accumulation.

Protocol for LC-MS/MS Quantification:

-

Sample Preparation: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., methanol or ethanol). Centrifuge to remove debris and filter the supernatant.

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve peak shape).

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a standard curve using a purified standard of this compound. Spike known amounts of the standard into a blank matrix to account for matrix effects.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. The proposed pathway, based on established principles of xanthone biosynthesis, offers a solid framework for future research. The elucidation of the complete enzymatic pathway will require the systematic identification and characterization of the specific enzymes from Garcinia mangostana. The experimental protocols outlined herein provide a roadmap for researchers to undertake this challenging but rewarding endeavor.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant natural product chemistry but will also open up possibilities for metabolic engineering to enhance the production of this and other valuable xanthones in heterologous systems. This could ultimately lead to a sustainable and scalable source of these compounds for pharmaceutical and nutraceutical applications.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 8. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

Garciniaxanthone E: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garciniaxanthone E is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. This document provides a detailed overview of the natural sources, distribution within the plant, and methodologies for the extraction and isolation of this compound. Particular emphasis is placed on its primary natural source, Garcinia mangostana L., commonly known as mangosteen. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with its most significant and well-documented source being the mangosteen tree (Garcinia mangostana), a member of the Clusiaceae family.[1][2] While the fruit's pulp is the edible portion, the highest concentration of xanthones, including this compound, is located in the pericarp (the outer rind or peel).[1][2]

The distribution of this compound and other xanthones is not uniform throughout the mangosteen plant. The pericarp is the primary repository of these compounds, which are biosynthesized as part of the plant's defense mechanism. Other parts of the plant, such as the leaves, bark, and heartwood, also contain xanthones, but generally in lower concentrations than the pericarp.

Quantitative Distribution of Xanthones in Garcinia mangostana

The following table summarizes the quantitative distribution of major xanthones, including Garcinone E (a closely related compound, often used as a synonym or marker for this compound in some literature), in various parts of the Garcinia mangostana plant. It is important to note that the absolute quantities can vary depending on the geographical origin, stage of fruit maturity, and the extraction and quantification methods employed.

| Plant Part | Garcinone E (µg/g of extract) | Other Major Xanthones Present | Analytical Method | Reference |

| Pericarp (Ethanolic Extract) | 31.9% of extract (as Garcinone E) | α-Mangostin, γ-Mangostin, Gartanin, Garcinone D | HPLC | [3] |

| Pericarp (Dichloromethane Extract) | Not explicitly quantified, but isolated as a known compound | α-Mangostin, γ-Mangostin, 8-Deoxygartanin, Gartanin, Garcinone D | Column Chromatography, NMR | [4][5] |

| Aril (Edible Pulp) | Trace amounts | α-Mangostin, γ-Mangostin | UPLC-ESI-MS/MS | [1] |

Biosynthesis of this compound

The biosynthesis of xanthones in Garcinia mangostana is a complex process that begins with the shikimate pathway.[6][7] This pathway produces the precursor molecule, benzophenone, which then undergoes regioselective cyclization to form the core xanthone scaffold.[6][7] Subsequent modifications, such as prenylation and methylation, lead to the diverse array of xanthones found in the plant, including this compound.[6]

Simplified biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the common methodologies for the extraction and isolation of this compound from Garcinia mangostana pericarp.

Extraction Workflow

General workflow for the extraction of xanthones.

1. Preparation of Plant Material:

-

Fresh pericarps of Garcinia mangostana are collected and washed to remove any surface impurities.

-

The pericarps are then air-dried or oven-dried at a low temperature (typically 40-50 °C) to prevent degradation of the thermolabile compounds.

-

The dried pericarps are ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

Soxhlet Extraction: A commonly used method for exhaustive extraction. The powdered pericarp (e.g., 30 g) is placed in a thimble and extracted with a suitable solvent (e.g., 300 mL of 95% ethanol or ethyl acetate) for several hours (e.g., 2 hours at 75 °C for ethyl acetate).[3]

-

Maceration: The powdered pericarp is soaked in a solvent (e.g., methanol, ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[4]

Isolation and Purification Protocol

1. Column Chromatography:

-

The crude extract or a specific fraction is subjected to column chromatography for the separation of individual compounds.

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of solvents is typically used to elute the compounds based on their polarity. Common solvent systems include mixtures of n-hexane, ethyl acetate, chloroform, and methanol in varying ratios.[3] For example, a silica gel column can be eluted with a gradient of chloroform and methanol (e.g., 1:1 ratio).[3]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

2. High-Performance Liquid Chromatography (HPLC):

-

HPLC is a high-resolution technique used for the final purification and quantification of this compound.

-

Column: A reverse-phase C18 column is typically employed.[8]

-

Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used. For instance, a gradient of 65-90% methanol in 0.1% formic acid over 30 minutes can be effective.[8]

-

Detection: A UV detector is commonly used, with the detection wavelength set to the maximum absorbance of this compound (e.g., 253 nm).[3] The retention time for Garcinone E has been reported to be around 2.78 minutes under specific HPLC conditions.[3]

Signaling Pathways Modulated by this compound

Recent research has focused on the pharmacological activities of this compound, particularly its anticancer effects. Studies have shown that it can modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Key signaling pathways affected by this compound.

One of the primary mechanisms of action of this compound is the induction of endoplasmic reticulum (ER) stress.[1] This leads to the activation of the inositol-requiring enzyme 1α (IRE-1α) pathway, which in turn can trigger a cascade of events culminating in apoptosis (programmed cell death) through the activation of caspases.[1][9] Furthermore, this compound has been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[9]

Conclusion

This compound, primarily sourced from the pericarp of Garcinia mangostana, represents a promising natural compound for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural occurrence, distribution, and the experimental protocols necessary for its extraction and isolation. The elucidation of its effects on critical cellular signaling pathways underscores its potential as a therapeutic agent. Further research is warranted to fully explore the pharmacological profile and clinical applications of this intriguing xanthone.

References

- 1. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of natural compound garcinone E as a novel autophagic flux inhibitor with anticancer effect in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 7. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Garciniaxanthone E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garciniaxanthone E, a prenylated xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is emerging as a promising natural compound with a diverse range of biological activities. Extensive preliminary research has highlighted its potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Biological Activities and Quantitative Data

This compound has demonstrated significant cytotoxic, anti-inflammatory, and antioxidant properties in numerous preclinical studies. The following tables summarize the key quantitative data from this research, providing a comparative look at its efficacy across various models.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a wide array of human cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | SRB | 8.5 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | MTT | 8.95 | |

| 4T1 | Mouse Breast Cancer | MTT | 1.21 | [2] |

| Lung Cancer | ||||

| A549 | Lung Carcinoma | SRB | 5.4 | [1] |

| Colorectal Cancer | ||||

| HCT-116 | Colorectal Carcinoma | SRB | 5.7 | [1] |

| Oral Cancer | ||||

| HSC-4 | Squamous Cell Carcinoma | MTT | 4.8 | [3] |

| Hepatocellular Carcinoma | ||||

| HepG2 | Hepatocellular Carcinoma | MTT | - | |

| Ovarian Cancer | ||||

| HEY | Ovarian Carcinoma | MTT | 3.55 ± 0.35 | |

| A2780 | Ovarian Carcinoma | MTT | 2.91 ± 0.50 | |

| A2780/Taxol | Paclitaxel-resistant Ovarian Carcinoma | MTT | 3.25 ± 0.13 | |

| Cervical Cancer | ||||

| HeLa | Cervical Adenocarcinoma | MTT | ~32 | [4] |

Table 2: Inhibitory Activity of this compound on Key Cancer-Related Enzymes

| Target Enzyme | Assay | IC50 | Reference |

| Fatty Acid Synthase (FAS) | Spectrophotometric | 3.3 µM | [5] |

| Epidermal Growth Factor Receptor (EGFR) | Kinase Activity Assay | 315.4 nM | [6] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Kinase Activity Assay | 158.2 nM | [6] |

Anti-inflammatory and Antioxidant Activities

This compound has also been shown to possess notable anti-inflammatory and antioxidant properties, suggesting its potential in managing inflammatory conditions and oxidative stress-related diseases.

Table 3: Anti-inflammatory and Antioxidant Activities of this compound

| Activity | Assay | Model | Key Findings | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | Concanavalin A-induced hepatitis in mice | Prohibited NF-κB activation and lessened downstream cytokines (IL-1β and IL-6) | [7][8] |

| Prostaglandin E2 (PGE2) Inhibition | - | Reported to inhibit PG-E2 pathways | [9] | |

| Antioxidant | Peroxynitrite Scavenging | In vitro chemical assay | Showed peroxynitrite scavenging activity | [10][11] |

| Oxidative Stress Markers | Concanavalin A-induced hepatitis in mice | Ameliorated oxidative stress by reducing lipid peroxidation markers and intensifying antioxidant enzymes (SOD, GSH) | [7][8] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.

Anticancer Signaling Pathways

This compound's anticancer activity is mediated through the induction of apoptosis and inhibition of survival pathways. It has been shown to inhibit the activity of EGFR and VEGFR2, upstream regulators of cell proliferation and angiogenesis. Downstream, it triggers the intrinsic apoptosis pathway and modulates the JNK signaling cascade.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's biological activities.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

2. Sulforhodamine B (SRB) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. It provides a measure of total protein mass, which is proportional to the cell number.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and allow the plates to air dry.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm.

-

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

2. Hoechst 33342 Staining

-

Principle: This fluorescent stain binds to the DNA in the cell nucleus. Apoptotic cells can be identified by their characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope.

-

Protocol:

-

Grow and treat cells on coverslips or in chamber slides.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with Hoechst 33342 solution.

-

Wash the cells to remove excess stain.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol for NF-κB, JNK, and Apoptosis-Related Proteins:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, NF-κB p65, Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Antioxidant Activity Assays

1. Peroxynitrite Scavenging Assay

-

Principle: This assay measures the ability of a compound to scavenge the highly reactive peroxynitrite radical. The scavenging activity is often monitored by the inhibition of the oxidation of a fluorescent probe, such as dihydrorhodamine 123.

-

Protocol:

-

Prepare a solution of the fluorescent probe and the peroxynitrite donor (e.g., SIN-1).

-

Add different concentrations of this compound to the reaction mixture.

-

Monitor the change in fluorescence over time using a fluorometer. The inhibition of fluorescence increase indicates peroxynitrite scavenging activity.

-

Conclusion and Future Directions

The preliminary biological activities of this compound highlight its significant potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation, apoptosis, and inflammation, makes it an attractive candidate for further investigation.

Future research should focus on several key areas:

-

In vivo efficacy and safety: Comprehensive animal studies are needed to evaluate the therapeutic efficacy, pharmacokinetic profile, and potential toxicity of this compound in various disease models.

-

Mechanism of action: Further elucidation of the precise molecular targets and upstream signaling events modulated by this compound will provide a more complete understanding of its biological effects.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and improved pharmacological properties.

-

Clinical trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effects of garcinone E on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and activity relationship analysis of xanthones from mangosteen: Identifying garcinone E as a potent dual EGFR and VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 10. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doc-developpement-durable.org [doc-developpement-durable.org]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Garciniaxanthone E

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro mechanisms of action of Garciniaxanthone E, a xanthone derived from Garcinia mangostana. The information presented herein is intended to support research and development efforts in oncology and other therapeutic areas.

Core Anti-Cancer Mechanisms

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the metastatic potential of cancer cells.

1.1. Induction of Apoptosis

This compound has been demonstrated to trigger apoptosis in various cancer cell lines. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific enzymatic cascades.

One of the key pathways implicated in this compound-induced apoptosis is the reactive oxygen species (ROS)-dependent JNK signaling pathway. In human colorectal cancer cells (HT-29 and Caco-2), treatment with this compound leads to an increase in intracellular ROS levels. This oxidative stress, in turn, activates the JNK1/2 signaling cascade, which ultimately results in mitochondrial dysfunction and apoptosis[1]. The apoptotic process is further confirmed by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3[1].

In ovarian cancer cells, this compound induces apoptosis through the cleavage of caspase-3 and PARP[2]. Evidence also suggests the involvement of endoplasmic reticulum (ER) stress-related apoptosis, as indicated by the enhanced cleavage of caspase-12[2]. Furthermore, in human lung cancer cells (SK-LU-1), a related compound, bannaxanthone E, was shown to induce apoptosis, evidenced by morphological changes and the activation of caspase-3/7[3][4].

1.2. Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, a critical process for cancer cell proliferation. In human cervical cancer cells (HeLa), Garcinone E was found to induce cell cycle arrest at the G2/M phase in a dose-dependent manner[5]. This arrest prevents the cells from entering mitosis and subsequently dividing. Similarly, in human lung cancer cells (SK-LU-1), bannaxanthone E caused a suppression of cell cycle progression at the G2/M phase[3][4]. In colorectal cancer cells, Garcinone E treatment led to cell cycle arrest at the Sub G1 phase[1].

1.3. Inhibition of Migration and Invasion

The metastatic spread of cancer is a major contributor to its mortality. This compound has shown potential in inhibiting key processes of metastasis. In ovarian cancer cells, it was observed to inhibit cell migration and invasion in a concentration-dependent manner[2]. Similarly, in HeLa cells, Garcinone E effectively reduced cell migration and invasion[5].

Modulation of Key Signaling Pathways

The anti-cancer activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In triple-negative breast cancer cells, Garcinone E, along with related xanthones, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway[6]. This inhibition contributes to its anti-proliferative effects in these cells. Other xanthones have also been reported to regulate this pathway in ovarian cancer cells[7][8].

2.2. MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While some xanthone extracts from Garcinia mangostana have been shown to up-regulate the MAPK/ERK pathway in colon cancer cells[9], other studies on different xanthones in ovarian cancer suggest an inhibitory effect on the ERK/MAPK signal pathway[7][8]. The precise effect of this compound on this pathway may be cell-type dependent and requires further investigation.

2.3. NF-κB Signaling

The NF-κB signaling pathway plays a significant role in inflammation and cancer. Garcinone E has been shown to prohibit the activation of NF-κB and reduce the levels of downstream inflammatory cytokines such as IL-1β and IL-6[10][11]. This anti-inflammatory action may contribute to its overall anti-cancer effects.

Enzyme Inhibition

This compound also exhibits inhibitory activity against specific enzymes that are relevant to cancer and metabolic diseases.

3.1. Fatty Acid Synthase (FAS)

Fatty acid synthase (FAS) is an enzyme that is highly expressed in many cancer cells and is considered a therapeutic target. Garcinone E is a potent inhibitor of FAS, exhibiting both fast-binding reversible and time-dependent irreversible inhibition[12]. The IC50 value for the overall reaction of FAS was determined to be 3.3 μM[12]. The inhibition kinetics revealed that Garcinone E is competitive with respect to acetyl-CoA, mixed competitive and noncompetitive with respect to malonyl-CoA, and noncompetitive with respect to NADPH[12].

3.2. Alpha-Amylase

Alpha-amylase is a key enzyme in carbohydrate metabolism. A newly identified xanthone, garcixanthone E, demonstrated inhibitory activity against α-amylase with an IC50 of 17.8 µM[13]. This suggests a potential role for this compound in the management of postprandial hyperglycemia.

Quantitative Data Summary

| Compound | Cell Line/Enzyme | Assay | Endpoint | Value | Reference |

| Garcinone E | Chicken Fatty Acid Synthase | Enzyme Inhibition | IC50 | 3.3 µM | [12] |

| Garcinone E | Chicken Fatty Acid Synthase (β-ketoacyl reduction) | Enzyme Inhibition | IC50 | 14.6 µM | [12] |

| Bannaxanthone E | SK-LU-1 (Human Lung Cancer) | Cell Cycle Analysis | G2/M Phase Arrest (at 4 µM) | 19.6% | [3][4] |

| Bannaxanthone E | SK-LU-1 (Human Lung Cancer) | Apoptosis Assay | Apoptotic Cells (at 4 µM) | 25.7% | [3][4] |

| Garcixanthone E | MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | IC50 | 8.5 µM | [13] |

| Garcixanthone E | A549 (Lung Cancer) | Cytotoxicity (SRB) | IC50 | 5.4 µM | [13] |

| Garcixanthone E | HCT-116 (Colorectal Cancer) | Cytotoxicity (SRB) | IC50 | 5.7 µM | [13] |

| Garcixanthone E | α-Amylase | Enzyme Inhibition | IC50 | 17.8 µM | [13] |

Detailed Experimental Protocols

5.1. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

5.2. Cell Cycle Analysis (Flow Cytometry)

-

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

5.3. Apoptosis Assay (Annexin V/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

After treatment with this compound, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

5.4. Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualized Signaling Pathways and Experimental Workflows

Caption: this compound-induced apoptosis via the ROS/JNK signaling pathway.

Caption: this compound induces G2/M cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: A generalized workflow for Western Blotting analysis.

References

- 1. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bannaxanthone E Induced Cell-Cycle Arrest and Apoptosis in Human Lung Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anti-colon cancer effects of Garcinia mangostana xanthones extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of garcinone E on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile and safety assessment of Garciniaxanthone E

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garciniaxanthone E, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.[1][2][3] This has positioned it as a promising candidate for further investigation in oncology drug development. However, a comprehensive understanding of its toxicological profile and safety is paramount for its progression as a therapeutic agent. This technical guide synthesizes the available preclinical data on the toxicology of this compound and related xanthones from Garcinia mangostana, providing a framework for its safety assessment. Due to the limited availability of toxicological studies specifically on isolated this compound, this report also incorporates data from studies on mangosteen pericarp extracts, which contain a mixture of xanthones, including the well-studied alpha-mangostin.

Introduction

Xanthones are a class of polyphenolic compounds found in a limited number of plant families, with the genus Garcinia being a prominent source.[4] this compound is structurally characterized by a tricyclic xanthene-9-one core with isoprenyl, hydroxyl, and methoxy substitutions, which contribute to its biological activity. Its primary mechanism of anticancer action is reported to be through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key regulators of tumor growth and angiogenesis.[5] While its efficacy in cancer models is being established, a thorough evaluation of its safety profile, including potential off-target toxicities, is crucial.

Toxicological Profile

The toxicological assessment of a novel compound involves a battery of tests to determine its potential adverse effects. The following sections summarize the available data for this compound and related compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. While no specific LD50 value for isolated this compound is available, studies on Garcinia mangostana pericarp extracts provide valuable insights.

Table 1: Acute Oral Toxicity of Garcinia mangostana Pericarp Extracts

| Test Substance | Animal Model | Dose (mg/kg BW) | Observation Period | Results | Reference |

| Water Extract of Mangosteen Pericarp | Sprague Dawley Rats (male & female) | 2000 | 14 days | No mortality or signs of toxicity. No significant differences in body weight, organ weights, or blood chemistry. No pathological abnormalities in internal organs. | [6] |

| Methanolic Extract of Mangosteen Pericarp (25.19% α-mangostin) | Female BALB/c Mice | Up to 1000 | Not specified | LD50 value determined to be 1000 mg/kg. | [7] |

| Mangosteen Pericarp Extract | Male Balb/c Mice | 625, 1250, 2500, 5000 | 7 days | LD50 value calculated as 6174.147 mg/kg BW, categorized as "Practically Not Toxic". | [8] |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the long-term safety of a compound.

A sub-chronic oral toxicity study of a xanthone-rich extract from Garcinia mangostana pericarp was conducted in Sprague Dawley rats.[6] Doses of 10, 50, and 100 mg/kg BW/day were administered for 3 months. The study found no significant effects on body weight, hematology, or the relative weight of major organs.[6] Histological examination of the liver, lungs, spleen, and heart revealed normal morphology.[6][9] However, a minor, dose-dependent effect on the kidneys was noted in one female rat at the highest dose, suggesting that the kidneys may be a potential target organ for toxicity at higher, prolonged exposures.[6]

A chronic toxicity study over six months using a 95% ethanolic extract of mangosteen pericarp in Wistar rats at doses up to 1000 mg/kg/day revealed more pronounced effects at higher doses.[2][10] The highest dose led to significantly lower body weights.[2][10] Clinical chemistry showed increased ALT in males at ≥500 mg/kg/day and increased AST in both sexes at the highest dose.[10] BUN and creatinine levels were also elevated at higher doses, indicating potential liver and kidney effects.[10] Histopathological examination revealed centrilobular hydropic degeneration in the livers of the highest dose group.[2][10]

Table 2: Sub-chronic and Chronic Oral Toxicity of Garcinia mangostana Pericarp Extracts

| Study Type | Test Substance | Animal Model | Doses (mg/kg BW/day) | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Sub-chronic | Water Extract of Mangosteen Pericarp | Sprague Dawley Rats | 10, 50, 100 | 3 months | No significant toxicity; minor kidney effect at 100 mg/kg. |[6] | | Chronic | 95% Ethanolic Extract of Mangosteen Pericarp | Wistar Rats | 10, 100, 500, 1000 | 6 months | Decreased body weight, elevated liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine) at higher doses. Liver histopathology observed at the highest dose. |[2][10] |

Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. This is the most extensively studied aspect of its biological activity.

Table 3: In Vitro Cytotoxicity of this compound (Garcinone E)

| Cell Line | Cancer Type | IC50 | Key Mechanistic Findings | Reference |

| Hepatocellular Carcinoma (various) | Liver Cancer | Potent | - | [1] |

| A549 | Lung Cancer | 5.4 µM | Moderate activity. | [3] |

| MCF-7 | Breast Cancer | 8.5 µM | Moderate activity. | [3] |

| HCT-116 | Colon Cancer | 5.7 µM | Moderate activity. | [3] |

| HEY, A2780, A2780/Taxol | Ovarian Cancer | Not specified | Induces apoptosis, overcomes multidrug resistance. | [11] |

| HeLa | Cervical Cancer | Not specified | Inhibits colony formation, induces G2/M arrest, inhibits migration and invasion. | [11] |

| HSC-4 | Oral Cancer | 4.8 µM | Induces apoptosis, inhibits migration and invasion. | [11] |

| MDA-MB-231 | Breast Cancer | Not specified | Inhibits tumor growth in vivo, reduces microvessel density, downregulates VEGFR2, EGFR, and Ki67. | [5] |

Genotoxicity, Reproductive Toxicity, and Carcinogenicity

There is currently no publicly available data on the genotoxicity, reproductive and developmental toxicity, or carcinogenicity of isolated this compound. These studies are critical components of a full safety assessment and represent a significant data gap that needs to be addressed in future preclinical development.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is intrinsically linked to its efficacy and toxicity. While specific ADME data for this compound is limited, studies on alpha-mangostin, the major xanthone in mangosteen, provide a useful surrogate.

Alpha-mangostin exhibits poor gastrointestinal absorption and undergoes extensive first-pass metabolism.[12][13] It is rapidly conjugated (glucuronidation) after oral administration.[12][14] The distribution of alpha-mangostin is relatively high in the liver, intestine, kidney, fat, and lung.[13] When administered as part of a mangosteen extract, the total absorption of alpha- and gamma-mangostin was not increased, but the rate of conjugation was slower, leading to higher exposure to the free, active compounds.[12][15]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on the methodologies cited in the reviewed literature.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Model: Healthy, young adult Sprague Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Housing: Housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard diet and water.

-

Dosing: A single oral dose of the test substance (e.g., 2000 mg/kg) is administered by gavage to a single fasted animal.

-

Observations: The animal is observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes. Observations are conducted continuously for the first 4 hours and then daily for 14 days.

-

Procedure: If the animal survives, the next animal is dosed at a higher or lower dose depending on the observed toxicity, following the OECD 425 guideline.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

90-Day Repeated Dose Oral Toxicity Study (OECD 408)

-

Animal Model: Healthy, young adult Sprague Dawley rats.

-

Group Allocation: Animals are randomly assigned to control (vehicle) and treatment groups (at least 3 dose levels), with an equal number of males and females in each group (e.g., 10/sex/group).

-

Dosing: The test substance is administered orally by gavage daily for 90 consecutive days.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of organs and tissues is performed.

Signaling Pathways and Mechanistic Insights

The primary anticancer mechanism of this compound involves the inhibition of key signaling pathways that drive tumor progression.

EGFR and VEGFR2 Inhibition

This compound has been identified as a potent dual inhibitor of EGFR and VEGFR2.[5] This dual inhibition is significant as both pathways are critical for tumor cell proliferation, survival, and angiogenesis.

Caption: this compound inhibits EGFR and VEGFR2 signaling.

This inhibition leads to downstream effects such as cell cycle arrest and apoptosis in tumor cells, as well as a reduction in the formation of new blood vessels that supply nutrients to the tumor.

Experimental Workflows

A logical workflow is essential for the systematic toxicological evaluation of a new chemical entity like this compound.

Caption: A typical workflow for preclinical toxicology testing.

Conclusion and Future Directions

The available data suggests that this compound is a promising anticancer agent with potent cytotoxic and anti-angiogenic properties. The toxicological data from studies on Garcinia mangostana extracts indicate a relatively low order of acute toxicity. However, repeated high-dose administration of these extracts has been associated with potential liver and kidney toxicity in animal models.

A significant data gap exists for the toxicological profile of isolated this compound. To advance its development as a clinical candidate, the following studies are imperative:

-

Acute, sub-chronic, and chronic toxicity studies on the purified compound to establish its specific NOAEL (No-Observed-Adverse-Effect Level).

-

A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess its mutagenic potential.

-

Safety pharmacology studies to evaluate its effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and developmental toxicity studies to assess its potential effects on fertility and embryonic development.

-

A thorough investigation of its metabolic profile and pharmacokinetic properties as a single agent.

References

- 1. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.vub.be [researchportal.vub.be]

- 5. Structure and activity relationship analysis of xanthones from mangosteen: Identifying garcinone E as a potent dual EGFR and VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn.in rat | Asian Archives of Pathology [asianarchpath.com]

- 7. In vivo toxicity and antitumor activity of mangosteen extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ub.ac.id [repository.ub.ac.id]

- 9. asianarchpath.com [asianarchpath.com]

- 10. "Chronic Toxicity Study of Garcinia mangostana Linn. pericarp Extract" by Songpol Chivapat, Pranee Chavalittumrong et al. [digital.car.chula.ac.th]

- 11. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-Independent ADME Properties and Tentative Identification of Metabolites of α-Mangostin from Garcinia mangostana in Mice by Automated Microsampling and UPLC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Pharmacokinetics of Mangosteen Xanthones, with Reference to Garciniaxanthone E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones from the pericarp of Garcinia mangostana have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The therapeutic potential of these compounds is intrinsically linked to their pharmacokinetic profiles. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for their development as potential therapeutic agents. This technical guide summarizes the key preclinical pharmacokinetic data for α-mangostin and γ-mangostin, details the experimental methodologies employed in these studies, and provides visualizations of typical experimental workflows.

Pharmacokinetic Properties of Major Mangosteen Xanthones

The preclinical pharmacokinetics of α-mangostin and γ-mangostin have been primarily investigated in rodent models, such as rats and mice. A general observation is that these compounds exhibit low oral bioavailability, which is a significant consideration for their therapeutic application.

Table 1: Pharmacokinetic Parameters of α-Mangostin in Preclinical Models

| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 (elimination) | Bioavailability (F) | Reference |

| α-Mangostin | Rat (Sprague-Dawley) | 20 mg/kg, Oral | Not Determined | Not Determined | Not Determined | Not Determined | Very Low | [1][2] |

| Rat (Sprague-Dawley) | Intravenous | Not Applicable | Not Applicable | Not Determined | 3.5 h | Not Applicable | [1][2] | |

| Mouse | 100 mg/kg, Oral | 1,382 nmol/L | 30 min | 5,736 nmol/L/hr | 5 h | Not Determined | [3] | |

| Mouse | 36 mg/kg (in extract), Oral | 871 nmol/L (357 ng/mL) | 1 h | Not Determined | 8.2 h | Not Determined | [3] | |

| Mouse | 20 mg/kg, Oral | Not Determined | Not Determined | Not Determined | Not Determined | 2.29% | [4] |

Note: "Not Determined" indicates that the specific value was not reported in the cited study or a full concentration-time profile could not be obtained due to low bioavailability.

Table 2: Pharmacokinetic Parameters of γ-Mangostin in Preclinical Models

| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 (elimination) | Bioavailability (F) | Reference |

| γ-Mangostin | Rat (Sprague-Dawley) | 20 mg/kg, Oral | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined | [5] |

| Rat (Sprague-Dawley) | 2 mg/kg, Intravenous | Not Applicable | Not Applicable | Not Determined | 1.52 h | Not Applicable | [5] |

Key Insights into the Pharmacokinetics of Mangosteen Xanthones

-

Absorption and Bioavailability: Both α-mangostin and γ-mangostin demonstrate very low oral bioavailability in preclinical models.[1][4] This is likely attributable to poor gastrointestinal absorption and extensive first-pass metabolism in the liver and intestines.[4][5]

-

Distribution: Following intravenous administration, α-mangostin exhibits a rapid distribution phase, suggesting high tissue binding.[1][2] The disposition in rat plasma follows a biphasic pattern with a fast distribution half-life of approximately 3 minutes.[1][6]

-

Metabolism: Mangosteen xanthones undergo significant metabolism, primarily through Phase II conjugation reactions.[3][5] Studies with liver microsomes indicate that Phase I metabolism plays a minimal role.[3] When administered as part of a whole fruit extract, the conjugation of α- and γ-mangostin appears to be slower, leading to increased exposure to the free, unconjugated forms of the compounds.[5]

-

Elimination: The elimination half-life of α-mangostin after intravenous administration in rats is approximately 3.5 hours.[1][2]

Experimental Protocols

The following sections detail the typical methodologies used in the preclinical pharmacokinetic studies of mangosteen xanthones.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats and C57BL/6 mice are commonly used models.[1][3][5]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Drug Administration:

-

Oral (p.o.): The compound is often dissolved or suspended in a vehicle such as cottonseed oil or an aqueous solution containing ethanol and a surfactant like Tween 80.[3][5] Administration is performed via oral gavage.

-

Intravenous (i.v.): For intravenous administration, the compound is dissolved in a suitable solvent and administered via a cannulated vein, such as the jugular vein.[1][5]

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For rats, blood is often drawn from a cannulated artery or vein. In mice, smaller volumes are collected, often via retro-orbital puncture.[3][7]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[1][3]

-

Sample Processing for Analysis: Plasma samples are typically prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. After centrifugation, the supernatant is collected for analysis.[3]

Analytical Methods

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of xanthones in plasma due to its high sensitivity and selectivity.[1][3][5] High-performance liquid chromatography (HPLC) with photodiode array (PDA) or UV detection is also used.[8][9]

-